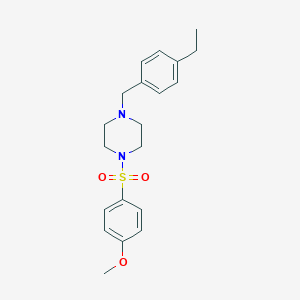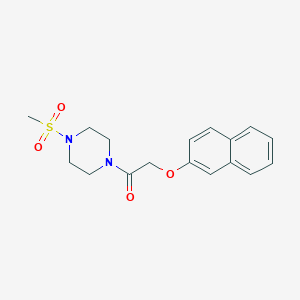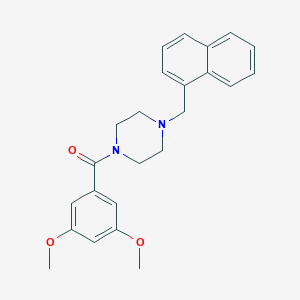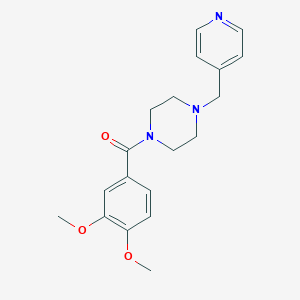
1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine, also known as EBP, is a compound that has been extensively studied for its potential use in scientific research. It is a piperazine derivative that has shown promise in a variety of applications, including neuroscience, pharmacology, and medicinal chemistry. In
Mécanisme D'action
The mechanism of action for 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is complex and involves the modulation of multiple neurotransmitter systems. As a 5-HT1A receptor agonist, 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can modulate dopamine D2 receptor activity, which may have implications for its potential use as an antipsychotic agent.
Biochemical and Physiological Effects:
1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to have anti-inflammatory effects, which may have implications for its potential use in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is its selectivity for specific receptor systems, which allows for more precise and targeted research. Additionally, the compound is readily available and can be synthesized in high yields and purity. However, one limitation of 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is its relatively short half-life, which may make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several future directions for research on 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine. One promising area of research involves the compound's potential use in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the compound's effects on dopamine D2 receptor activity and its potential use as an antipsychotic agent. Finally, future research may explore the potential use of 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine in the treatment of autoimmune disorders, given its anti-inflammatory properties.
Conclusion:
In conclusion, 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is a compound that has shown promise in a variety of scientific research applications. Its selectivity for specific receptor systems, combined with its readily available synthesis method, make it an attractive compound for researchers. Future research may explore its potential use in the treatment of depression and anxiety disorders, its effects on dopamine D2 receptor activity, and its potential use in the treatment of autoimmune disorders.
Méthodes De Synthèse
The synthesis of 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-(4-ethylbenzyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified through a series of steps, including recrystallization and chromatography. This method has been optimized for high yields and purity, making 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine a readily available compound for research purposes.
Applications De Recherche Scientifique
1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research involves the compound's effects on the central nervous system. Studies have shown that 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can act as a potent and selective serotonin 5-HT1A receptor agonist, which may have implications for the treatment of depression and anxiety disorders. Additionally, 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to have potential as an antipsychotic agent, as it can modulate dopamine D2 receptor activity.
Propriétés
Nom du produit |
1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine |
|---|---|
Formule moléculaire |
C20H26N2O3S |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
1-[(4-ethylphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H26N2O3S/c1-3-17-4-6-18(7-5-17)16-21-12-14-22(15-13-21)26(23,24)20-10-8-19(25-2)9-11-20/h4-11H,3,12-16H2,1-2H3 |
Clé InChI |
CSBAUSQJWAEWDU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)

![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)




![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)
![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)

![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)

![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)
